

Cis-(1S,2S)-2-phenyl-1-cyclopentanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylcyclopentanol*

Cat. No.: *B3023607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of the chiral alcohol, cis-(1S,2S)-2-phenyl-1-cyclopentanol. Possessing a defined stereochemistry, this compound is of significant interest as a chiral auxiliary and a building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. This document details its known and predicted physicochemical and spectroscopic properties, outlines a robust experimental protocol for its enantioselective synthesis, and discusses its relevance in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

Chiral molecules are fundamental to modern drug discovery and development, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its pharmacological and toxicological profile. Cis-(1S,2S)-2-phenyl-1-cyclopentanol is a chiral secondary alcohol featuring a rigid cyclopentane scaffold with the phenyl and hydroxyl groups in a cis-configuration. This specific three-dimensional arrangement makes it a valuable asset in asymmetric synthesis, where it can be employed to control the stereochemical outcome of chemical reactions. The demand for enantiomerically pure compounds in drug synthesis

underscores the importance of well-characterized chiral building blocks like cis-(1S,2S)-2-phenyl-1-cyclopentanol.

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for cis-(1S,2S)-2-phenyl-1-cyclopentanol in publicly accessible literature, the following tables include both reported data for closely related compounds and predicted values based on computational models.

Physical and Chemical Properties

Property	Value	Source
IUPAC Name	(1S,2S)-2-Phenylcyclopentan-1-ol	N/A
CAS Number	676464-38-3	[1]
Molecular Formula	C ₁₁ H ₁₄ O	N/A
Molecular Weight	162.23 g/mol	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A
Specific Rotation [α] _D	Not Reported	N/A
Predicted LogP	2.2	[2]

Spectroscopic Data (Predicted and Inferred)

The spectroscopic data for cis-(1S,2S)-2-phenyl-1-cyclopentanol can be predicted based on the analysis of its structural analogues.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The coupling constants between the protons on the cyclopentane ring will be crucial for confirming the cis stereochemistry.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.20 - 7.40	Multiplet	-
H1 (CH-OH)	~4.5	Multiplet	-
H2 (CH-Ph)	~3.0	Multiplet	-
Cyclopentyl-H	1.60 - 2.20	Multiplet	-
OH	Variable	Singlet (broad)	-

2.2.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon	Predicted Chemical Shift (δ , ppm)
Phenyl C (quaternary)	~140
Phenyl C-H	125 - 129
C1 (CH-OH)	~75
C2 (CH-Ph)	~50
Cyclopentyl CH ₂	20 - 35

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and phenyl groups.

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch	3200 - 3600 (broad)	Hydrogen-bonded alcohol
C-H stretch (aromatic)	3000 - 3100	Phenyl group
C-H stretch (aliphatic)	2850 - 3000	Cyclopentyl group
C=C stretch (aromatic)	1450 - 1600	Phenyl group
C-O stretch	1050 - 1150	Secondary alcohol

2.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Ion
162	[M] ⁺
144	[M-H ₂ O] ⁺
117	[M-C ₂ H ₅ O] ⁺
105	[C ₇ H ₅ O] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols: Synthesis and Purification

The enantioselective synthesis of cis-(1S,2S)-2-phenyl-1-cyclopentanol can be achieved through the stereoselective reduction of a prochiral ketone followed by chiral resolution. The following protocol is a representative method.

Synthesis of Racemic cis-2-Phenyl-1-cyclopentanol

Objective: To synthesize the racemic mixture of cis-2-phenyl-1-cyclopentanol via the reduction of 2-phenylcyclopentanone.

Materials:

- 2-Phenylcyclopentanone
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

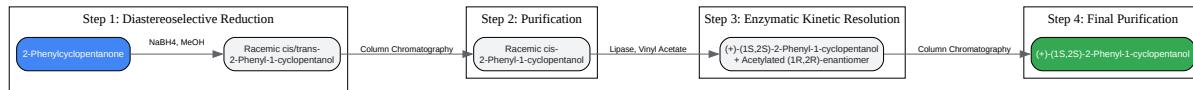
Procedure:

- Dissolve 2-phenylcyclopentanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.
- Purify the crude product by flash column chromatography on silica gel to isolate the racemic cis-2-phenyl-1-cyclopentanol.

Chiral Resolution of Racemic cis-2-Phenyl-1-cyclopentanol

Objective: To separate the enantiomers of cis-2-phenyl-1-cyclopentanol using enzymatic kinetic resolution.

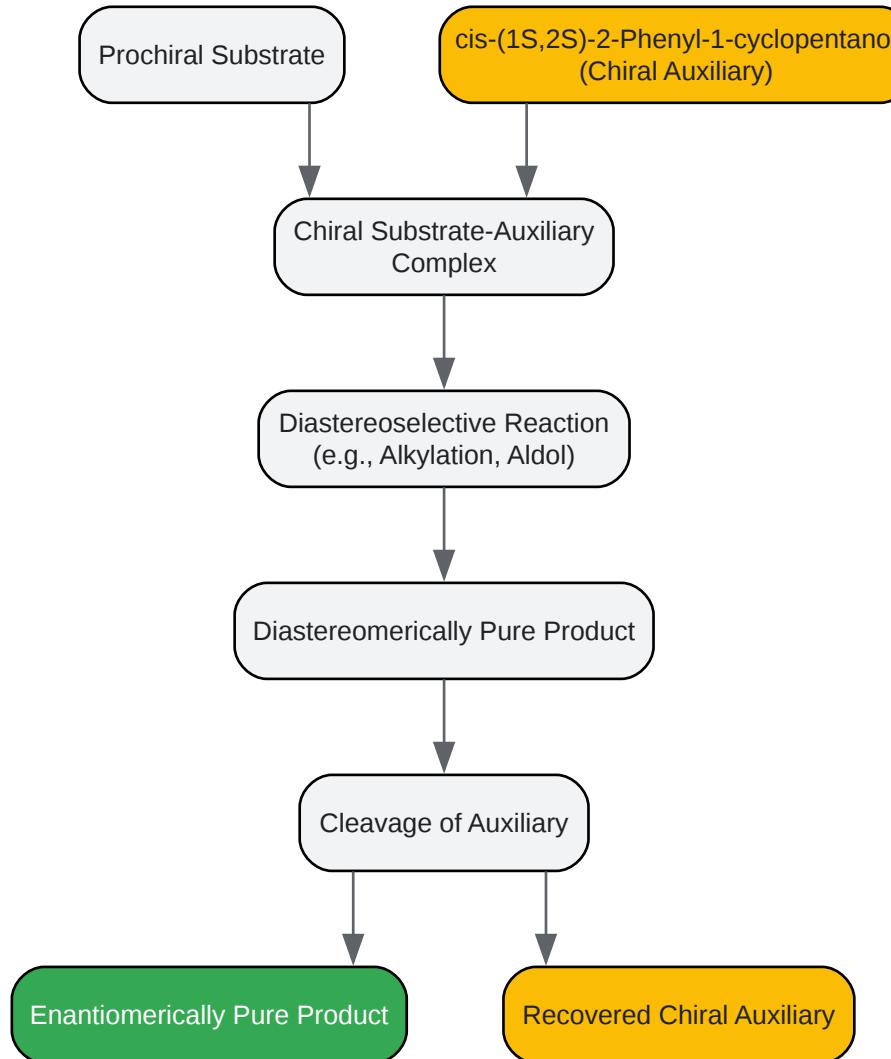
Materials:


- Racemic cis-2-phenyl-1-cyclopentanol
- Immobilized Lipase (e.g., Novozym 435)
- Vinyl acetate (acylating agent)
- Anhydrous organic solvent (e.g., toluene or hexane)

Procedure:

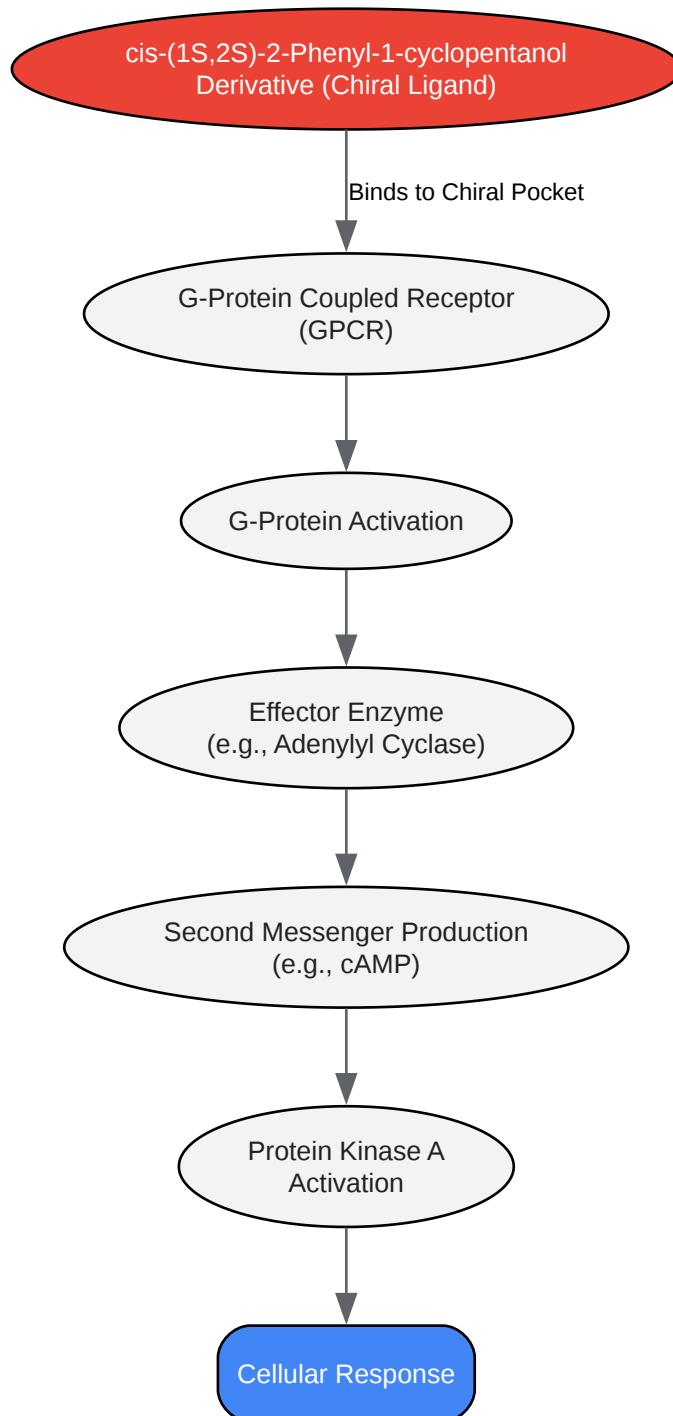
- Dissolve racemic cis-2-phenyl-1-cyclopentanol in the anhydrous organic solvent in a flask.
- Add vinyl acetate (0.6 eq) to the solution.
- Add the immobilized lipase to the reaction mixture.
- Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).
- Stop the reaction at approximately 50% conversion by filtering off the enzyme.
- The filtrate contains a mixture of unreacted (+)-(1S,2S)-2-phenyl-1-cyclopentanol and the acetylated (-)-(1R,2R)-2-phenyl-1-cyclopentanol.
- Separate the alcohol and the ester by flash column chromatography on silica gel.
- The acetylated enantiomer can be hydrolyzed back to the alcohol if desired.

Mandatory Visualizations


Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for cis-(1S,2S)-2-phenyl-1-cyclopentanol.


Role as a Chiral Auxiliary in Asymmetric Synthesis

[Click to download full resolution via product page](#)

Caption: Logical pathway for the use as a chiral auxiliary.

Potential Role in Modulating a Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulation.

Applications in Drug Development

Chiral alcohols such as cis-(1S,2S)-2-phenyl-1-cyclopentanol and their derivatives are of high value in drug development for several reasons:

- Chiral Auxiliaries: They can be temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center.[\[1\]](#) After the desired transformation, the auxiliary can be cleaved and potentially recycled.
- Chiral Building Blocks: The enantiomerically pure cyclopentanol scaffold can be a core component of a final drug molecule. The rigid structure of the cyclopentane ring can help to lock the molecule in a specific conformation, which can be crucial for its interaction with a biological target.
- Ligands for Asymmetric Catalysis: Derivatives of cis-(1S,2S)-2-phenyl-1-cyclopentanol can be synthesized to act as chiral ligands for metal catalysts, enabling a wide range of enantioselective transformations.

The cis-relationship between the bulky phenyl group and the hydroxyl group can create a unique steric environment, influencing the approach of reagents and leading to high levels of stereocontrol in chemical reactions.

Conclusion

Cis-(1S,2S)-2-phenyl-1-cyclopentanol is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. While detailed experimental data for this specific enantiomer is not widely published, its properties can be inferred from related structures, and viable synthetic routes can be proposed based on established methodologies for similar chiral alcohols. This technical guide provides a foundational understanding of this compound for researchers and scientists, highlighting its key characteristics and providing detailed protocols to facilitate its synthesis and application in the laboratory. Further experimental characterization of this compound is warranted to fully explore its potential in the development of novel, enantiomerically pure pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1S,2S)-2-phenyl-1-cyclopentanol | CAS#:676464-38-3 | Chemsoc [chemsoc.com]
- 2. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cis-(1S,2S)-2-phenyl-1-cyclopentanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023607#cis-1s-2s-2-phenyl-1-cyclopentanol-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

